molecular formula C23H24FN3O3S B2625196 N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-1-naphthamide CAS No. 897613-65-9

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-1-naphthamide

Cat. No.: B2625196
CAS No.: 897613-65-9
M. Wt: 441.52
InChI Key: PBAPKVVAKAKNOZ-UHFFFAOYSA-N
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Description

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-1-naphthamide is a synthetic compound featuring a piperazine core substituted with a 2-fluorophenyl group, a sulfonylethyl linker, and a terminal 1-naphthamide moiety. The 2-fluorophenyl group introduces steric and electronic effects, while the naphthamide moiety enhances lipophilicity and π-π stacking interactions.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3S/c24-21-10-3-4-11-22(21)26-13-15-27(16-14-26)31(29,30)17-12-25-23(28)20-9-5-7-18-6-1-2-8-19(18)20/h1-11H,12-17H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAPKVVAKAKNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-1-naphthamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps in the synthesis may involve:

    Cyclization Reaction: The ring formation between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.

    Deprotection: Removal of protecting groups using reagents like PhSH.

    Intramolecular Cyclization: Further cyclization to form the desired piperazine structure.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-1-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-1-naphthamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-1-naphthamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

The compound shares structural motifs with several analogs, including:

Compound Name Key Structural Differences Potential Functional Implications
N-(4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)butyl)-2-naphthamide - 3-Trifluoromethylphenyl vs. 2-fluorophenyl substituent
- Butyl linker vs. ethyl linker
Enhanced electron-withdrawing effects; altered binding pocket access
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide - Acetamide vs. naphthamide
- Tosyl (4-methylphenyl sulfonyl) vs. 2-fluorophenyl sulfonyl
Reduced lipophilicity; altered sulfonyl group interactions
N-(2-((N,4-dimethylphenyl)sulfonamido)-1-(4-(trifluoromethyl)phenyl)ethyl)acetamide (3h) - Trifluoromethylphenyl acetamide backbone
- Methylated sulfonamido group
Increased metabolic stability; modified receptor selectivity
Key Observations:
  • Substituent Position: The 2-fluorophenyl group in the target compound may confer distinct steric and electronic properties compared to 3-trifluoromethylphenyl () or 4-fluorophenyl ().
  • Linker Length : The ethyl linker in the target compound may offer a balance between flexibility and rigidity compared to the butyl linker in , which could reduce binding efficiency due to excessive conformational freedom.

Pharmacological and Physicochemical Comparisons

Binding Affinity and Selectivity:
  • : The trifluoromethyl group in the analog may enhance binding to serotonin receptors (e.g., 5-HT1A) due to its strong electron-withdrawing nature, but the longer butyl linker could reduce potency compared to the ethyl linker in the target compound .
  • : The 4-methylphenyl sulfonyl group in the analog may improve metabolic stability via steric shielding of the sulfonyl moiety, whereas the 2-fluorophenyl group in the target compound might prioritize receptor selectivity .
Solubility and Bioavailability:
  • The 1-naphthamide group in the target compound likely reduces solubility compared to acetamide derivatives (e.g., ). However, this trade-off may enhance blood-brain barrier penetration for CNS targets.

Biological Activity

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-1-naphthamide is a complex organic compound that has attracted significant attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its molecular interactions, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H26FN3O5SC_{21}H_{26}FN_3O_5S. The structure features a piperazine ring , a fluorophenyl group , and a naphthamide moiety , which contribute to its unique biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its activity in biological systems .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptors : The compound may bind to G-protein-coupled receptors (GPCRs), influencing various signaling pathways involved in cell communication and function.
  • Enzymes : It has been shown to inhibit enzymes that play crucial roles in inflammatory processes and cancer progression. For example, compounds with similar structures have demonstrated inhibitory effects on tyrosinase, an enzyme involved in melanin production, which could be relevant for skin-related therapies .
  • Pathways : The compound may modulate pathways related to inflammation, cell proliferation, or apoptosis, making it a candidate for anti-inflammatory and anticancer therapies .

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. For instance:

  • In vitro assays indicated that the compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values suggest that it operates effectively at low concentrations, demonstrating its potency as an antitumor agent .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. This suggests a mechanism by which the compound could mitigate inflammatory responses in conditions like rheumatoid arthritis .

Case Studies and Research Findings

Several studies have documented the biological activities of compounds structurally related to this compound:

StudyFindings
Study 1Demonstrated significant inhibition of tyrosinase activity with IC50 values indicating strong potential for skin-related therapies .
Study 2Showed anti-inflammatory effects by reducing TNF-α levels in macrophages treated with LPS .
Study 3Reported cytotoxic effects against breast cancer cell lines with low micromolar IC50 values .

Q & A

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Sulfonylation4-(2-Fluorophenyl)piperazine, DCM, RT, 12 hr6485%
PurificationSilica gel (EtOAc/hexanes 3:7)5895%
Characterization¹H NMR (400 MHz, DMSO-d₆)

Q. Table 2. Comparative Receptor Binding Affinity

Derivative5-HT₁A (Kᵢ, nM)D₂ (Kᵢ, nM)Selectivity Ratio
2-Fluorophenyl12.4 ± 1.2240 ± 1519.4
4-Fluorophenyl28.7 ± 2.1310 ± 2010.8

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